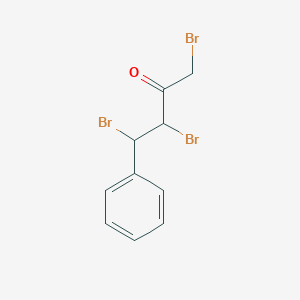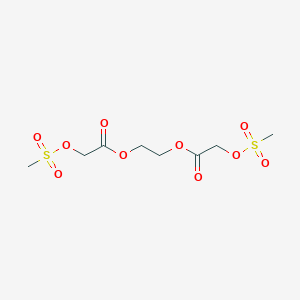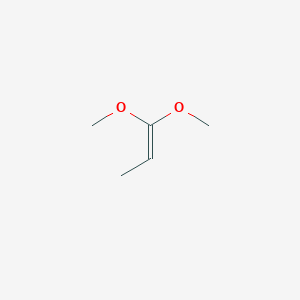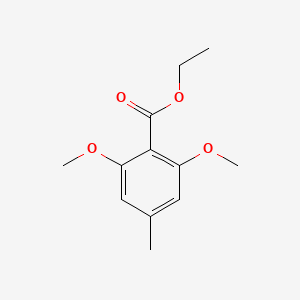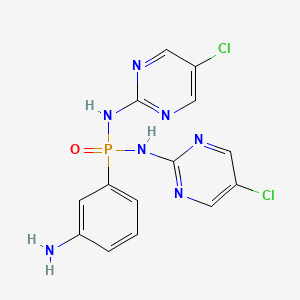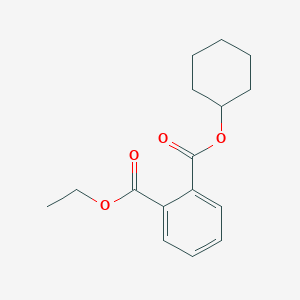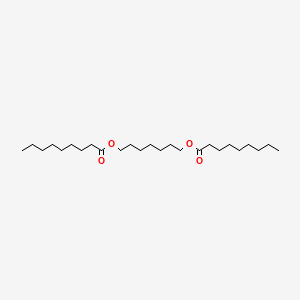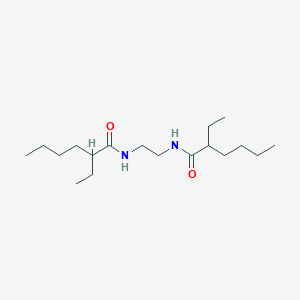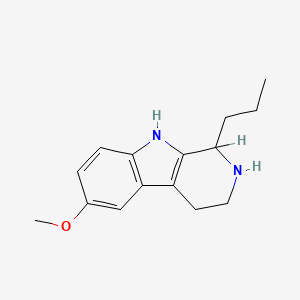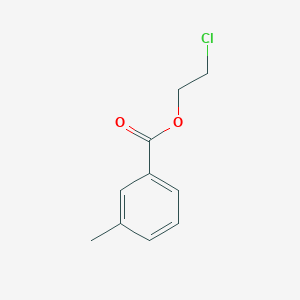
2-Chloroethyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 3-methylbenzoate is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-chloroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloroethyl 3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to yield 3-methylbenzoic acid and 2-chloroethanol.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-azidoethyl 3-methylbenzoate or 2-thiocyanatoethyl 3-methylbenzoate.
Hydrolysis: 3-Methylbenzoic acid and 2-chloroethanol.
Oxidation: 3-Methylbenzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloroethyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 3-methylbenzoate involves its reactivity towards nucleophiles. The chlorine atom in the 2-chloroethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.
Comparación Con Compuestos Similares
2-Chloroethyl benzoate: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
3-Methylbenzyl chloride: Contains a benzyl chloride group instead of an ester, leading to different chemical behavior.
2-Chloroethyl 4-methylbenzoate: Similar structure but with the methyl group in the para position, affecting its chemical properties.
Uniqueness: 2-Chloroethyl 3-methylbenzoate is unique due to the presence of both a 2-chloroethyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
6639-18-5 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-chloroethyl 3-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-8-3-2-4-9(7-8)10(12)13-6-5-11/h2-4,7H,5-6H2,1H3 |
Clave InChI |
AQYGUKUFDLTLIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


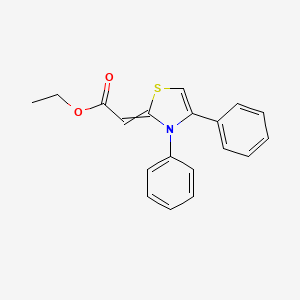
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
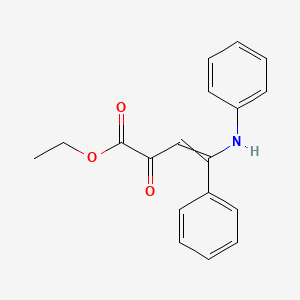
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
